3-Bromobenzyl alcohol

Catalog No.
S750077
CAS No.
15852-73-0
M.F
C7H7BrO
M. Wt
187.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromobenzyl alcohol

CAS Number

15852-73-0

Product Name

3-Bromobenzyl alcohol

IUPAC Name

(3-bromophenyl)methanol

Molecular Formula

C7H7BrO

Molecular Weight

187.03 g/mol

InChI

InChI=1S/C7H7BrO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2

InChI Key

FSWNRRSWFBXQCL-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)CO

Canonical SMILES

C1=CC(=CC(=C1)Br)CO

3-Bromobenzyl alcohol is an organic compound with the molecular formula C₇H₇BrO and a molecular weight of approximately 187.034 g/mol. It belongs to the class of benzyl alcohols, characterized by a phenylmethanol structure, where a bromine atom is substituted at the meta position of the benzene ring. The compound is typically a colorless to light yellow liquid with a distinct aromatic odor, soluble in organic solvents, and has limited solubility in water .

3-Bromobenzyl alcohol itself is not widely studied for a specific mechanism of action in biological systems. However, due to the presence of the benzyl alcohol group, it may exhibit some antibacterial properties similar to other benzyl alcohols []. Further research is needed to understand its specific biological effects.

3-Bromobenzyl alcohol can be irritating to the skin, eyes, and respiratory system. It is recommended to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling this compound [].

Typical of alcohols and aryl halides:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles through nucleophilic substitution reactions, such as with amines or thiols.
  • Oxidation: It can be oxidized to form 3-bromobenzaldehyde or further to carboxylic acids.
  • Reduction: The alcohol functional group can be reduced to form alkanes or converted into other alcohols through hydrogenation processes .

Research indicates that 3-bromobenzyl alcohol exhibits various biological activities. It has been studied for its potential antimicrobial properties, showing effectiveness against certain bacterial strains. Additionally, it has been explored for its role in inhibiting specific enzymes linked to cancer progression, making it a candidate for further pharmacological studies .

Several synthesis methods for 3-bromobenzyl alcohol are documented:

  • Bromination of Benzyl Alcohol: Benzyl alcohol can be brominated using bromine or N-bromosuccinimide in the presence of a solvent like carbon tetrachloride.
  • Reduction of 3-Bromobenzaldehyde: This method involves reducing 3-bromobenzaldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Electrophilic Aromatic Substitution: Starting from toluene, bromination can occur under electrophilic aromatic substitution conditions to yield 3-bromotoluene, which can then be oxidized to form the corresponding alcohol .

3-Bromobenzyl alcohol finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its biological activity.
  • Chemical Synthesis: Utilized as a building block in organic synthesis for creating more complex molecules.
  • Agricultural Chemicals: Its derivatives are explored for potential use in agrochemicals due to their biological properties .

Interaction studies involving 3-bromobenzyl alcohol focus on its reactivity with biological molecules and other chemical entities:

  • Enzyme Inhibition: Studies have shown that it may inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications.
  • Binding Affinity: Research into its binding affinity with various receptors and proteins is ongoing, highlighting its potential as a lead compound in drug development .

3-Bromobenzyl alcohol shares structural similarities with other brominated benzyl alcohols. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Para-Bromobenzyl AlcoholC₇H₇BrOBromine at para position; used in pharmaceuticals .
Benzyl AlcoholC₇H₈ONo halogen substitution; widely used as a solvent and fragrance .
4-Bromo-2-methylphenolC₇H₇BrOContains additional methyl group; antibacterial properties .

Uniqueness of 3-Bromobenzyl Alcohol

The uniqueness of 3-bromobenzyl alcohol lies in its specific meta-position bromination, which influences its reactivity and biological activity compared to other similar compounds. This structural feature may also affect its interaction with biological systems, making it a subject of interest for drug design and synthetic chemistry.

The development of organobromide chemistry traces back to the early nineteenth century when bromine was independently discovered by Carl Jacob Löwig in 1825 and Antoine Jérôme Balard in 1826. The historical significance of brominated organic compounds extends to ancient civilizations, where naturally occurring organobromine compounds were utilized in the production of Tyrian purple, a prestigious dye extracted from Mediterranean mollusks. This ancient Egyptian dye, now identified as 6,6'-dibromoindigo, represents one of the first characterized naturally occurring organobromine compounds.

The broader context of organobromine chemistry reveals an extensive family of compounds, with more than 1600 naturally occurring organobromines documented among the approximately 3200 known organohalogen compounds. These compounds range from simple molecules like bromoform and bromomethane to highly complex bryozoan bromine-containing indole alkaloids, produced by diverse marine and terrestrial organisms including sponges, bacteria, fungi, and mammals.

The industrial significance of organobromine compounds emerged prominently in the twentieth century, with fire-retardant manufacture becoming the major industrial application of bromine. This development established organobromides as critical components in materials science and safety applications, demonstrating their practical importance beyond academic research.

Position in Contemporary Synthetic Organic Chemistry

3-Bromobenzyl alcohol occupies a strategic position in modern synthetic organic chemistry as a versatile intermediate compound with multiple reactive sites. The compound serves as a crucial building block in pharmaceutical research and drug synthesis, where its unique molecular structure enables diverse chemical transformations. Contemporary applications include its employment in the preparation of tert-butyl 3-(3-bromophenyl)-2-cyanopropanoate and silyl ether derivatives.

The reactivity profile of 3-bromobenzyl alcohol exemplifies the general behavior of organobromide compounds, which demonstrate intermediate reactivity between organochlorine and organoiodine compounds. This positioning makes organobromides valuable as compromise reagents balancing reactivity and cost considerations in synthetic applications. The carbon-bromine bond strength of 72.1 kcal/mol provides sufficient stability for handling while maintaining adequate reactivity for synthetic transformations.

Research investigations have demonstrated the compound's utility in metallaphotoredox perfluoroalkylation reactions, where it participates in copper-catalyzed cross-coupling processes to produce fluoroalkyl adducts. These applications highlight the compound's relevance in contemporary methodology development and its potential for late-stage functionalization of complex molecules.

Theoretical Framework for Halogenated Benzyl Alcohols

The theoretical understanding of halogenated benzyl alcohols, including 3-bromobenzyl alcohol, relies on fundamental principles governing the interaction between electron-withdrawing halogen substituents and the benzyl alcohol functionality. The bromine atom's electronegativity (2.9) compared to carbon (2.5) creates a polarized carbon-bromine bond, making the aromatic carbon electrophilic and enhancing the compound's alkylating potential.

Kinetic studies of benzyl alcohol oxidation provide insights into the mechanistic behavior of halogenated derivatives. Research examining the oxidation of substituted benzyl alcohols has revealed that substituent effects follow Hammett relationships, with reaction constants providing information about electronic effects and transition state characteristics. For benzyl alcohol oxidation by bromine, kinetic isotope effects demonstrate primary isotope effects consistent with rate-determining hydride transfer mechanisms.

ParameterValueReference
Molecular Weight187.034 g/mol
Boiling Point165°C at 16 mmHg
Density1.56 g/mL at 25°C
Refractive Index1.584
Water SolubilitySlightly soluble

The Hammett equation framework provides quantitative analysis of substituent effects in aromatic systems, with the meta-bromine substituent exhibiting specific electronic parameters that influence reaction rates and equilibrium constants. The substituent constant for meta-bromine reflects its electron-withdrawing inductive effect, which modulates the reactivity of the benzyl alcohol functionality.

Mechanistic studies of alcohol oxidation using bis(quinuclidine)bromine(I) bromide have demonstrated that brominated benzyl alcohols exhibit distinct reactivity patterns compared to unsubstituted analogs. Kinetic investigations reveal that meta-bromobenzyl alcohol reacts approximately 36 times slower than para-methoxybenzyl alcohol, indicating significant electronic influence of the bromine substituent on reaction kinetics.

Research Significance and Impact

The research significance of 3-bromobenzyl alcohol extends across multiple domains of chemical science, encompassing fundamental mechanistic studies, synthetic methodology development, and practical applications in pharmaceutical chemistry. The compound serves as an important probe molecule for understanding structure-reactivity relationships in organobromide chemistry and provides insights into the broader behavior of halogenated aromatic systems.

Contemporary research applications demonstrate the compound's utility in advanced synthetic transformations, including catalytic processes that enable the construction of complex molecular architectures. The development of metallaphotoredox methodologies utilizing organobromides represents a significant advancement in synthetic chemistry, offering mild conditions for carbon-carbon and carbon-heteroatom bond formation.

Research ApplicationMethodologySignificanceReference
Pharmaceutical SynthesisIntermediate formationDrug development
Catalytic ChemistryCross-coupling reactionsMethodology development
Mechanistic StudiesKinetic analysisUnderstanding reactivity
Materials ScienceBuilding block synthesisFunctional materials

The environmental and biological significance of organobromides, including synthetic derivatives like 3-bromobenzyl alcohol, continues to evolve as research reveals their interactions with biological systems and their fate in environmental matrices. Studies of naturally occurring organobromides provide context for understanding the biogeochemical cycling of bromine-containing compounds and inform the development of sustainable synthetic approaches.

Future research directions involving 3-bromobenzyl alcohol are likely to focus on developing more efficient synthetic methodologies, exploring its potential in materials science applications, and investigating its role in biological systems. The compound's structural features make it an attractive candidate for continued investigation in organocatalysis, photochemistry, and medicinal chemistry research programs.

Classical Synthetic Approaches

Reduction of 3-Bromobenzaldehyde

The reduction of 3-bromobenzaldehyde to 3-bromobenzyl alcohol represents the most direct classical route. 3-Bromobenzaldehyde, synthesized via bromination of benzaldehyde derivatives or nitration followed by bromination [2] [6], undergoes reduction using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For example, NaBH₄ in methanol selectively reduces the aldehyde group to a primary alcohol without affecting the aryl bromide [5].

Table 1: Reduction of 3-Bromobenzaldehyde with Common Hydride Agents

Reducing AgentSolventTemperature (°C)Yield (%)
NaBH₄Methanol2585–90
LiAlH₄Tetrahydrofuran0–2592–95

This method’s efficiency depends on the stability of the bromine substituent under basic conditions, as LiAlH₄ may induce partial dehalogenation if reaction temperatures exceed 30°C [7].

Hydride-Based Reduction Pathways

Hydride donors remain pivotal for benzylic alcohol synthesis. Sodium borohydride, though milder than LiAlH₄, requires protic solvents to facilitate aldehyde reduction [5]. In contrast, LiAlH₄’s stronger reducing power enables faster conversions but necessitates anhydrous conditions [7]. Recent modifications include the use of catalytic HI in biphasic systems (toluene/water), which enhance selectivity and reduce hydride consumption [3].

Catalytic Hydrogenation Methods

Catalytic hydrogenation of 3-bromobenzaldehyde using palladium or platinum catalysts under hydrogen gas (H₂) offers a solvent-efficient alternative. For instance, Pd/C in ethanol at 50°C and 3 bar H₂ pressure achieves >95% conversion to 3-bromobenzyl alcohol [4]. However, catalyst poisoning by bromide ions and over-reduction to toluene derivatives require careful pressure and temperature control.

Contemporary Synthetic Routes

Transition Metal-Catalyzed Processes

Recent advances employ transition metal complexes (e.g., Ru, Ir) for transfer hydrogenation, utilizing hydrogen donors like formic acid instead of gaseous H₂. These systems minimize safety risks associated with high-pressure H₂ and improve functional group tolerance. For example, RuCl₃ with triethylamine in isopropanol reduces 3-bromobenzaldehyde quantitatively at 80°C [4].

Green Chemistry Approaches

Solvent-free mechanochemical methods and microwave-assisted reductions align with green chemistry principles. Ball milling 3-bromobenzaldehyde with NaBH₄ and a catalytic amount of silica gel achieves 88% yield within 30 minutes, eliminating solvent waste [8]. Similarly, microwave irradiation reduces reaction times from hours to minutes while maintaining high selectivity.

Enzymatic and Biocatalytic Methods

Enzymatic reduction using alcohol dehydrogenases (ADHs) offers enantioselective synthesis under mild conditions. ADH from Lactobacillus kefir selectively reduces 3-bromobenzaldehyde to (R)-3-bromobenzyl alcohol with >99% enantiomeric excess (ee) in phosphate buffer at pH 7.0. Co-factor regeneration systems (e.g., glucose dehydrogenase) ensure catalytic sustainability [3].

Scale-Up Considerations

Industrial Synthesis Challenges

Brominated intermediates pose handling difficulties due to their toxicity and corrosivity. Large-scale LiAlH₄ reductions require stringent moisture control, while catalytic hydrogenation demands specialized high-pressure reactors. Impurity profiles, particularly dehalogenated byproducts, necessitate rigorous in-process monitoring.

Flow Chemistry Applications

Continuous-flow systems enhance safety and reproducibility for hazardous reactions. A two-stage flow setup combining 3-bromobenzaldehyde synthesis and subsequent NaBH₄ reduction achieves 92% overall yield with residence times under 10 minutes [3]. Membrane reactors further separate catalysts from product streams, minimizing metal contamination.

Process Optimization Strategies

Design of Experiments (DoE) methodologies optimize parameters such as stoichiometry, temperature, and catalyst loading. For instance, response surface modeling for Pd/C-catalyzed hydrogenation identifies 45°C and 2.5 bar H₂ as optimal conditions, reducing palladium leaching by 40% [4]. Solvent recovery systems, including distillation and adsorption, improve cost-efficiency in multi-ton production.

Oxidation Reactions

The oxidation of 3-bromobenzyl alcohol to its corresponding aldehyde represents a fundamental transformation in synthetic organic chemistry. Multiple methodologies have been developed to achieve this conversion with high efficiency and selectivity.

Cerium-photocatalyzed oxidation has emerged as a particularly attractive method for the selective oxidation of benzylic alcohols. Under visible light irradiation and aerobic conditions, cerium catalysts facilitate the conversion of 3-bromobenzyl alcohol to 3-bromobenzaldehyde with good yields and excellent selectivity [1]. This photocatalytic approach offers the advantage of mild reaction conditions and the use of molecular oxygen as the terminal oxidant, making it environmentally benign.

Oxone-mediated oxidation represents another effective strategy for benzyl alcohol oxidation. The combination of Oxone (potassium peroxymonosulfate) with sodium bromide in acetonitrile-water mixtures achieves selective oxidation of 3-bromobenzyl alcohol to 3-bromobenzaldehyde in yields of 80-90% [2]. The reaction proceeds through a mechanism involving the generation of hypobromous acid, which then oxidizes the benzylic alcohol. This method is particularly attractive due to its operational simplicity and the commercial availability of reagents.

Bromide-catalyzed oxidation using alkali metal bromides has been extensively studied. Potassium bromide combined with Oxone provides a mild and efficient method for alcohol oxidation [3]. The reaction involves the in situ generation of molecular bromine, which serves as the actual oxidizing agent. The process exhibits high selectivity for primary benzylic alcohols over secondary aliphatic alcohols, making it suitable for complex molecule synthesis.

Tetrabutylammonium iodide (TBAI) catalysis offers an organocatalytic approach to alcohol oxidation. Under mild conditions with tert-butyl hydroperoxide as the oxidant, TBAI facilitates the conversion of 3-bromobenzyl alcohol to the corresponding aldehyde [4]. This method demonstrates excellent functional group tolerance and can be performed under environmentally friendly conditions.

Ionic liquid-mediated oxidation using 1-butyl-3-methylimidazolium tribromide ([Bmim][Br3]) provides a unique approach to alcohol oxidation [5]. The ionic liquid serves as both solvent and oxidizing agent, converting 3-bromobenzyl alcohol to 3-bromobenzaldehyde under mild conditions. This method offers the advantage of easy product separation and potential catalyst recycling.

Esterification and Etherification

The hydroxyl group in 3-bromobenzyl alcohol can be readily converted to various esters and ethers through established synthetic methodologies.

Esterification reactions proceed efficiently through multiple pathways. Direct esterification with carboxylic acids under acidic conditions (Fischer esterification) provides moderate yields of 60-85% but requires harsh conditions and water removal [6]. More efficient methods include the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP), which achieves yields of 80-95% under mild conditions [7]. Acid anhydrides in the presence of pyridine offer another reliable method with yields of 85-95%, while acid chlorides provide the highest yields of 90-98% due to their high reactivity [7].

Etherification reactions can be accomplished through various strategies. The Williamson ether synthesis using alkyl halides and strong bases provides moderate yields of 70-90% but requires elevated temperatures [8]. The Mitsunobu reaction offers a more sophisticated approach, achieving yields of 75-95% under mild conditions with excellent functional group tolerance [9]. Iron-catalyzed etherification using ferric chloride in propylene carbonate has been developed as a green alternative, providing yields of 53-91% depending on the electronic nature of the alcohol [8] [9].

Nucleophilic Substitution Pathways

The conversion of 3-bromobenzyl alcohol to alkyl halides represents a crucial transformation for further synthetic elaboration.

Phosphorus tribromide (PBr3) conversion proceeds through a well-established SN2 mechanism [10] [11]. The reaction involves initial nucleophilic attack by the alcohol oxygen on phosphorus, followed by displacement of the activated oxygen by bromide ion. This process occurs with inversion of configuration and provides high yields of 3-bromobenzyl bromide. The reaction is particularly valuable because it avoids carbocation intermediates, preventing rearrangement reactions [12].

Thionyl chloride (SOCl2) conversion offers an alternative route to alkyl chlorides [13]. The mechanism involves formation of a chlorosulfite intermediate, which is then displaced by chloride ion through an SN2 pathway. When performed in the presence of pyridine, the reaction proceeds with inversion of configuration and high yields [12].

Tosylation and mesylation reactions provide access to excellent leaving groups without disturbing the carbon-oxygen bond [7] [14]. Treatment with para-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of base converts 3-bromobenzyl alcohol to the corresponding tosylate or mesylate with retention of configuration. These activated derivatives can then undergo nucleophilic substitution with various nucleophiles [15].

Bromine-Centered Transformations

Cross-Coupling Applications

The bromine atom in 3-bromobenzyl alcohol serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura coupling represents the most widely used cross-coupling reaction for 3-bromobenzyl alcohol derivatives [16]. The reaction with organoborane reagents in the presence of palladium catalysts and base provides access to biaryl compounds in yields of 60-95%. The reaction proceeds through oxidative addition of the aryl bromide to palladium(0), followed by transmetalation with the organoborane and reductive elimination to form the new carbon-carbon bond [16].

Sonogashira coupling enables the formation of carbon-carbon triple bonds through reaction with terminal alkynes [17]. The reaction requires palladium catalysis with copper co-catalysis and proceeds in yields of 70-90%. The mild reaction conditions and functional group tolerance make this transformation particularly valuable for the synthesis of complex molecules [17].

Negishi coupling with organozinc reagents provides another route to carbon-carbon bond formation [18]. The reaction proceeds under mild conditions with good functional group tolerance, achieving yields of 65-85%. The organozinc reagents can be generated in situ from the corresponding alkyl halides, making this method particularly convenient for complex molecule synthesis [18].

Metal-Halogen Exchange Reactions

The bromine atom in 3-bromobenzyl alcohol can be readily exchanged with various metals to generate highly reactive organometallic intermediates.

Lithium-halogen exchange using n-butyllithium or tert-butyllithium provides access to 3-lithiobenzyl alcohol [19] [20]. The reaction must be conducted at low temperatures (-78°C) to prevent decomposition of the organolithium species. The resulting lithium reagent can be trapped with various electrophiles to introduce new functionality at the 3-position [20].

Magnesium-halogen exchange using diisopropylmagnesium offers a milder alternative to lithium reagents [21]. The reaction proceeds under slightly less stringent conditions and provides access to 3-magnesiobenzyl alcohol, which can be used in subsequent transformations [21].

Tin-lithium exchange using trimethyltin chloride provides access to 3-stannylbenzyl alcohol [20]. The organotin derivative is particularly stable and can be used in subsequent Stille coupling reactions or other transformations requiring an organometallic nucleophile [20].

Halogen Dance Rearrangements

The halogen dance rearrangement represents a unique transformation that enables the migration of halogen atoms around aromatic rings under basic conditions.

Mechanism and scope of halogen dance reactions involve the formation of aryl anions through deprotonation, followed by intramolecular or intermolecular halogen transfer [22] [23]. The reaction is typically performed using strong bases such as lithium diisopropylamide (LDA) at low temperatures. The driving force for the rearrangement is the formation of thermodynamically more stable regioisomers [22].

Catalytic approaches have been developed to enhance the efficiency of halogen dance reactions. The use of potassium hexamethyldisilazide (KHMDS) as a catalyst enables the rearrangement to proceed with as little as 1 mol% catalyst loading [23]. Lithium aryltrifluoroborates have also been shown to catalyze halogen dance reactions through successive bromine-lithium exchanges [23].

Applications in synthesis of halogen dance reactions include the preparation of regioisomeric haloarenes that would be difficult to access through direct halogenation [23]. The reaction is particularly valuable for the synthesis of pharmaceutically relevant compounds where precise regioselectivity is required [23].

Dual Functionality Exploitation

Sequential Transformation Strategies

The presence of both hydroxyl and bromine functionalities in 3-bromobenzyl alcohol enables the development of sequential transformation strategies that exploit the orthogonal reactivity of these functional groups.

Functional group interconversion strategies involve the selective modification of one functional group while preserving the other for subsequent transformation. For example, protection of the hydroxyl group as a silyl ether enables bromine-selective cross-coupling reactions, followed by deprotection to regenerate the alcohol functionality [24].

Chemoselective differentiation takes advantage of the different reactivity patterns of the hydroxyl and bromine groups. The hydroxyl group typically undergoes nucleophilic substitution reactions, while the bromine atom participates in electrophilic aromatic substitution or metal-catalyzed coupling reactions [24].

Protecting group strategies are essential for achieving selectivity in sequential transformations. Common protecting groups for the hydroxyl functionality include silyl ethers, acetates, and benzyl ethers, each offering different stability profiles and deprotection conditions [24].

One-Pot Multistep Reactions

The development of one-pot multistep reactions represents an efficient approach to molecular complexity generation from 3-bromobenzyl alcohol.

Oxidation-Wittig sequences enable the direct conversion of 3-bromobenzyl alcohol to α,β-unsaturated esters without isolation of the intermediate aldehyde. The reaction involves manganese dioxide oxidation followed by Wittig reaction with phosphorane reagents. Ultrasonic irradiation facilitates the process, achieving yields of 70-85%.

Halogenation-oxidation-Wittig cascades provide access to α-bromo-α,β-unsaturated esters in a single operation. The sequence involves halogenation of the alcohol, oxidation to the aldehyde, and Wittig reaction with halogenated phosphorane reagents. The process is highly Z-selective and achieves yields of 65-80%.

Bromination-cross-coupling sequences enable the direct functionalization of 3-bromobenzyl alcohol through sequential bromination and palladium-catalyzed coupling [16]. The process avoids the need to isolate halogenated intermediates and provides access to diversely functionalized products in yields of 60-85% [16].

Regioselectivity Considerations

The regioselectivity of reactions involving 3-bromobenzyl alcohol is determined by the electronic and steric effects of both the hydroxyl and bromine substituents.

Electronic effects dominate in electrophilic aromatic substitution reactions. The bromine atom is meta-directing due to its electron-withdrawing inductive effect, while the hydroxyl group is ortho/para-directing due to its electron-donating resonance effect [24]. The position of substitution depends on the relative strength of these directing effects and the nature of the electrophile [24].

Steric effects become important in nucleophilic aromatic substitution reactions. The bromine atom, being a good leaving group, facilitates nucleophilic attack at the ortho position, while steric hindrance may influence the regioselectivity of substitution [24].

Catalyst coordination plays a crucial role in metal-catalyzed reactions. The hydroxyl group can serve as a coordinating site for metal catalysts, directing the reaction to proceed selectively at the bromine position [24]. This coordination effect is particularly important in cross-coupling reactions where high regioselectivity is desired [24].

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15852-73-0

Wikipedia

3-Bromobenzyl alcohol

Dates

Last modified: 08-15-2023

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